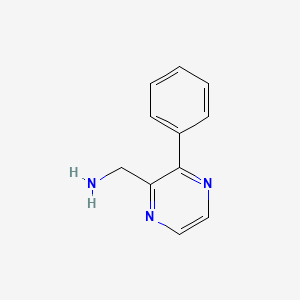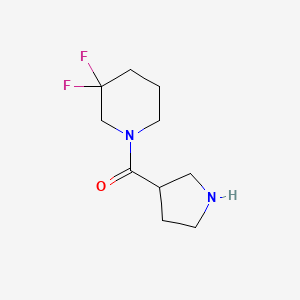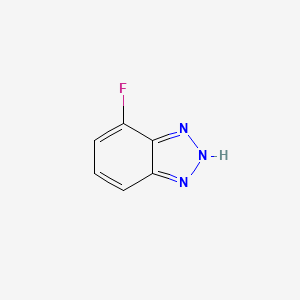
6-(Azepan-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 6-(Azepan-1-yl)pyrimidin-4-amine.Molecular Structure Analysis
The molecule contains a total of 50 bond(s). There are 27 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 seven-membered ring(s), 1 secondary amine(s) (aromatic), 1 tertiary amine(s) (aromatic), 1 nitro group(s) .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 6-(Azepan-1-yl)pyrimidin-4-amine.Physical And Chemical Properties Analysis
The molecular formula of 6-(Azepan-1-yl)pyrimidin-4-amine is C10H16N4 and its molecular weight is 192.26 g/mol.Applications De Recherche Scientifique
Synthesis and Characterization
- A study outlined a concise and efficient synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines, starting from a 5-allyl-4,6-dichloropyrimidine. This synthesis involves base-catalysed aminolysis followed by intramolecular Friedel-Crafts cyclization, yielding new amino-substituted compounds. These compounds were fully characterized, revealing that the azepine ring adopts a boat conformation in certain derivatives (Acosta Quintero et al., 2018).
Molecular and Supramolecular Structures
- The molecular and supramolecular structures of several pyrimidoazepine derivatives were studied, showing different conformations of the azepine ring and diverse hydrogen bonding patterns leading to various sheet and chain formations in the crystal structure (Acosta Quintero et al., 2016).
Biological Evaluation and Applications
- Various studies have been conducted on the biological evaluation of pyrimidin-4-amine derivatives, exploring their antifungal, anti-inflammatory, and herbicidal activities. For instance, certain derivatives have shown significant activity against fungi like Aspergillus terreus and Aspergillus niger, highlighting their potential as antifungal agents (Jafar et al., 2017).
Quantum Chemical Characterization
- Quantum chemistry methods were applied to investigate hydrogen bonding sites in pyrimidine compounds, identifying major hydrogen bonding sites in the pyrimidine nucleus, which is crucial for understanding the chemical behavior and reactivity of these molecules (Traoré et al., 2017).
Design and Synthesis for Specific Targets
- Novel pyrimido[4,5-b]azepine derivatives were designed as HER2/EGFR dual inhibitors, demonstrating the utility of this scaffold in the development of therapeutic agents targeting specific proteins involved in cancer (Kawakita et al., 2013).
Safety and Hazards
Orientations Futures
The synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which are of interest as N, N, N -tridentate ligands for the synthesis of transition metal coordination compounds, is promising . This presents the possibility of the synthesis of isomers containing different heteroaromatic fragments in positions 2 and 4 of the pyrimidine ring in an ‘‘inverted’’ order .
Mécanisme D'action
Target of Action
Similar compounds, such as pyrimidinamine derivatives, have been found to exhibit excellent bioactivity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Biochemical Pathways
Given the potential similarity to other pyrimidinamine derivatives, it’s plausible that this compound could affect pathways related to mitochondrial electron transport .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have been found to exhibit excellent bioactivity , suggesting that 6-(Azepan-1-yl)pyrimidin-4-amine might have similar effects.
Propriétés
IUPAC Name |
6-(azepan-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-9-7-10(13-8-12-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREZDTWDGGXWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azepan-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



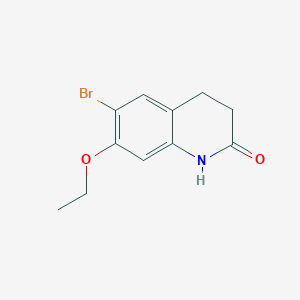
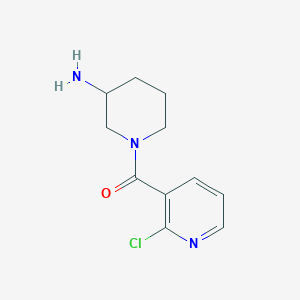


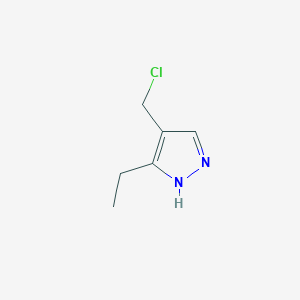

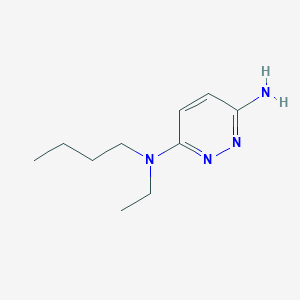
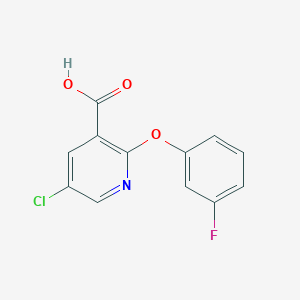


![7-Ethyl-4,7-diazaspiro[2.5]octane](/img/structure/B1490675.png)
